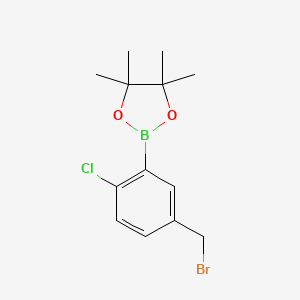![molecular formula C26H35N3O4 B12496773 Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12496773.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understanding its full potential .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity and versatility make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C26H35N3O4 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H35N3O4/c1-6-28-11-13-29(14-12-28)23-10-8-20(26(31)32-5)16-22(23)27-25(30)17-33-24-15-19(4)7-9-21(24)18(2)3/h7-10,15-16,18H,6,11-14,17H2,1-5H3,(H,27,30) |
Clave InChI |
PVYLWWMCFAINSN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=C(C=CC(=C3)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)
![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12496718.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12496735.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)


![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496768.png)
